tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate

Description

Chemical Identity and Nomenclature

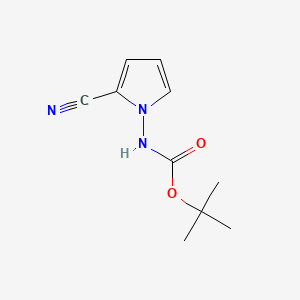

This compound represents a sophisticated heterocyclic compound characterized by its unique structural framework that combines multiple functional groups within a single molecular entity. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being tert-butyl N-(2-cyanopyrrol-1-yl)carbamate. This nomenclature precisely describes the molecular architecture, indicating the presence of a tert-butyl ester group attached to a carbamate functionality, which in turn is bonded to the nitrogen atom of a 2-cyano-substituted pyrrole ring.

The molecular identity of this compound is definitively established through its Chemical Abstracts Service registry number 937046-96-3, which serves as a unique identifier in chemical databases worldwide. The compound exhibits a molecular formula of C₁₀H₁₃N₃O₂, reflecting the presence of ten carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This elemental composition results in a molecular weight of 207.23 grams per mole, calculated using standard atomic masses.

Table 1: Fundamental Chemical Properties of this compound

The structural complexity of this compound is reflected in its multiple synonymous names, which include variations such as "1-N-Boc-Amino-2-cyanopyrrole" and "tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate". These alternative nomenclatures often reflect different approaches to describing the same molecular structure, with some emphasizing the protecting group aspect of the tert-butyl carbamate functionality, while others highlight the substitution pattern on the pyrrole ring.

The three-dimensional structure of the compound reveals interesting conformational aspects that influence its chemical reactivity and biological activity. The pyrrole ring maintains its characteristic aromatic planarity, while the tert-butyl carbamate group provides steric bulk that can influence both the compound's stability and its interactions with other molecules. The cyano group at the 2-position of the pyrrole ring introduces significant electronic effects, acting as an electron-withdrawing substituent that modulates the aromatic character of the heterocycle.

Historical Development in Heterocyclic Chemistry

The historical development of compounds like this compound is deeply rooted in the broader evolution of heterocyclic chemistry, particularly in the study and synthesis of pyrrole derivatives. Pyrrole itself was first isolated from coal tar in 1834, marking the beginning of scientific investigation into this important class of heterocyclic compounds. The subsequent discovery of pyrrole in the pyrolysate of bone in 1857 further established the natural occurrence and potential significance of this five-membered aromatic heterocycle.

The foundation for modern pyrrole synthesis was established through the pioneering work of Carl Knorr and Carl Paal in the late 19th century. The Knorr pyrrole synthesis, first described in 1884, provided a reliable method for constructing substituted pyrroles through the cyclocondensation of α-amino-ketones with compounds containing electron-withdrawing groups. This methodology proved particularly valuable for accessing pyrroles with multiple substituents, including those bearing nitrile functionalities similar to those found in this compound.

Parallel developments in carbamate chemistry contributed significantly to the eventual synthesis of compounds like this compound. The introduction of tert-butyl carbamate as a protecting group for amines revolutionized synthetic organic chemistry by providing a stable, easily removable protection strategy that could withstand a wide range of reaction conditions. This protecting group technology became essential for the synthesis of complex molecules containing multiple nitrogen functionalities.

The convergence of pyrrole chemistry and carbamate protection strategies enabled the development of sophisticated synthetic routes to compounds like this compound. Modern synthetic approaches typically involve the initial formation of a pyrrole ring through established cyclization methods, followed by selective functionalization to introduce the cyano group, and finally installation of the tert-butyl carbamate protecting group. These multi-step sequences require careful control of reaction conditions to avoid undesired side reactions and to maintain the integrity of the sensitive heterocyclic framework.

Table 2: Historical Milestones in Related Heterocyclic Chemistry

The evolution of analytical techniques throughout the 20th century significantly enhanced the ability to characterize and study compounds like this compound. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography provided unprecedented insights into the structure and properties of these complex heterocyclic molecules. These analytical advances not only facilitated the confirmation of synthetic products but also enabled detailed mechanistic studies of the reactions used to prepare them.

Position Within Contemporary Pyrrole Carbamate Research

This compound occupies a significant position within contemporary research on pyrrole carbamate derivatives, particularly in the context of medicinal chemistry and biological activity studies. Recent investigations have demonstrated that 2-cyanopyrrole derivatives, including closely related analogs of this compound, exhibit remarkable biological activities, particularly as enzyme inhibitors with potential therapeutic applications.

Contemporary research has revealed that 2-cyanopyrrole derivatives demonstrate exceptional inhibitory activities against tyrosinase, an enzyme crucial for melanin biosynthesis. Studies have shown that compounds within this structural class can achieve inhibitory potencies that are significantly superior to established reference inhibitors, with some derivatives exhibiting IC₅₀ values in the submicromolar range. These findings have positioned 2-cyanopyrrole scaffolds as promising lead structures for the development of novel therapeutic agents targeting hyperpigmentation disorders and related conditions.

The structure-activity relationships observed in 2-cyanopyrrole research have provided valuable insights into the importance of specific structural features for biological activity. Investigations have demonstrated that the cyano group at the 2-position of the pyrrole ring is crucial for maintaining high inhibitory potency, with replacement of this functionality by amide or carbamate groups resulting in dramatically reduced activity. These findings underscore the unique electronic properties conferred by the nitrile functionality and its critical role in molecular recognition processes.

Table 3: Contemporary Research Applications of 2-Cyanopyrrole Derivatives

The synthetic accessibility of this compound and related compounds has been enhanced through the development of improved synthetic methodologies. Modern approaches employ sophisticated reaction sequences that enable the efficient construction of the complete molecular framework while maintaining high yields and selectivity. These synthetic advances have facilitated the preparation of compound libraries for biological screening, thereby accelerating the discovery of new bioactive molecules within this structural class.

Molecular docking studies have provided detailed insights into the binding modes of 2-cyanopyrrole derivatives with their biological targets. These computational investigations have revealed the specific molecular interactions responsible for the observed biological activities, including hydrogen bonding patterns, hydrophobic contacts, and electronic interactions. Such mechanistic understanding has proven invaluable for the rational design of improved derivatives with enhanced potency and selectivity profiles.

The reversible nature of enzyme inhibition observed with many 2-cyanopyrrole derivatives represents an advantageous characteristic for potential therapeutic applications. Reversible inhibitors often exhibit more favorable pharmacological profiles compared to irreversible inhibitors, as they allow for more precise control of biological effects and reduced risk of permanent enzyme modification. This property has contributed to the growing interest in 2-cyanopyrrole scaffolds as platforms for drug development.

Contemporary research has also explored the broader chemical reactivity of this compound and related compounds, investigating their utility as synthetic intermediates for the construction of more complex heterocyclic systems. The compound's multiple reactive sites, including the carbamate functionality and the pyrrole ring, provide numerous opportunities for further chemical elaboration, making it a valuable building block for diversity-oriented synthesis approaches.

Properties

IUPAC Name |

tert-butyl N-(2-cyanopyrrol-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(13)7-11/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUSNFHKHIJDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1C=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679391 | |

| Record name | tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937046-96-3 | |

| Record name | 1,1-Dimethylethyl N-(2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937046-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937046963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate is an organic compound featuring a pyrrole ring, a cyano group, and a carbamate functional group. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol. This compound has garnered attention in biochemical research due to its potential applications in studying protein interactions and enzyme activities, although specific biological activity data remains limited.

The compound is characterized as a white to yellow solid with a density of approximately 1.1 g/cm³. The presence of functional groups such as the pyrrole and cyano moieties suggests that it may exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The mechanism of action for this compound involves its interaction with various molecular targets. It can function as an inhibitor or activator of enzymes depending on its structural characteristics and the nature of its targets. The compound may bind to active sites on enzymes, altering their activity and influencing biochemical pathways.

Biological Activity

While specific studies directly evaluating the biological activity of this compound are scarce, related compounds containing pyrrole and cyano functionalities have demonstrated significant biological effects. For instance, derivatives of 2-cyanopyrrole have shown effective inhibitory activities against tyrosinase, an enzyme involved in melanin production. A notable derivative exhibited an IC50 value of 0.97 μM, indicating strong inhibitory potential compared to standard inhibitors like kojic acid .

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is outlined below:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate | 937047-04-6 | 0.86 | Contains a bromine substituent enhancing reactivity |

| tert-Butyl piperazin-1-ylcarbamate | 147081-80-9 | 0.57 | Features a piperazine ring altering pharmacological properties |

| tert-Butyl 5-amino-1H-indazole-1-carboxylate | 129488-10-4 | 0.54 | Indazole core provides distinct biological activities |

| tert-Butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | 0.54 | Similar to above but with different substitution patterns |

This table illustrates variations in structure that may lead to differing biological activities and applications, emphasizing the uniqueness of this compound within this chemical class.

Case Studies and Research Findings

Research into related compounds has yielded insights into their biological mechanisms:

- Tyrosinase Inhibition : A study on the inhibitory effects of various pyrrole derivatives revealed that certain compounds could inhibit tyrosinase effectively, which is critical for skin pigmentation processes . The mechanism involved reversible binding to the enzyme's active site.

- Antimicrobial Properties : Pyrrole derivatives have been documented to exhibit antimicrobial activities against various pathogens, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Activity : Some derivatives have shown promise in anticancer research by inducing apoptosis in cancer cells through various biochemical pathways .

Scientific Research Applications

tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate (CAS No. 937046-96-3) is a chemical compound with applications in scientific research, particularly in the synthesis of various organic molecules . This compound, a pyrrole derivative, is utilized as an intermediate in the creation of diverse chemical entities, including pyrazole compounds with antibacterial properties .

Synthesis and Chemical Reactions:

- Synthesis of this compound According to one synthesis method, Pyrrol-1-yl-carbamic acid tert-butyl ester is dissolved in anhydrous acetonitrile and cooled to 0°C. Chlorosulfonyl isocyanate is added dropwise, maintaining the temperature below 5°C, resulting in a suspension. N,N-dimethylformamide is then added dropwise, which turns the mixture into a solution .

- Use in Pyrazole Compound Synthesis this compound can be used in the creation of pyrazole amides, which have demonstrated synergistic antibacterial activity against antibiotic-resistant Gram-negative pathogens .

Antimicrobial Research

this compound is used in the synthesis of pyrazole derivatives, some of which exhibit direct-acting antibacterial activity against Gram-positive organisms and act as antibiotic adjuvants against multi-drug resistant Acinetobacter baumannii .

Small Molecule Probe Synthesis

This compound is also used in the synthesis of small-molecule probes for chemical biology. For example, it is involved in the creation of carbocyclic C-nucleoside analogs .

Comparison with Similar Compounds

Chemical Identity :

Properties :

- Storage : Requires inert atmosphere and room temperature .

- Hazards : Classified under H302 (harmful if swallowed) .

Applications: A key intermediate in medicinal chemistry, particularly in synthesizing heterocyclic scaffolds for drug discovery.

Comparison with Structurally Similar Compounds

2.1. tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- CAS Number : 1799420-92-0

- Molecular Formula : C₁₁H₁₆FN₃O₃

- Molecular Weight : 257.26 g/mol

- Key Differences: Core Structure: Pyrimidine ring (vs. pyrrole in the target compound), substituted with fluorine, hydroxyl, and methyl groups. Hazards: No specific hazard code provided, but fluorine substituents may introduce unique toxicological risks .

2.2. tert-Butyl (4-aminopyridin-2-yl)carbamate

- CAS Number : 1266119-48-5

- Molecular Formula : C₁₀H₁₅N₃O₂

- Molecular Weight : 209.25 g/mol

- Key Differences: Core Structure: Pyridine ring (vs. pyrrole), with an amino group at position 3. Reactivity: Pyridine’s basicity contrasts with pyrrole’s acidic N-H, influencing solubility and reaction pathways in synthetic chemistry .

2.3. tert-Butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate

- CAS Number : 1383133-23-0

- Molecular Formula : C₁₂H₁₅N₃O₂

- Molecular Weight : 233.27 g/mol

- Key Differences: Core Structure: Benzoimidazole fused ring system (vs. Applications: Commonly used in kinase inhibitor development due to its planar structure .

2.4. N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

Comparative Analysis Table

Preparation Methods

Starting Material Preparation

The precursor tert-butyl 1H-pyrrol-1-ylcarbamate is prepared or procured as the starting material for cyanation.

Cyanation Reaction

-

- tert-Butyl 1H-pyrrol-1-ylcarbamate (40 g, 219.52 mmol)

- Acetonitrile (350 mL) as solvent

- Chlorosulfonyl isocyanate (32.62 g, 230.50 mmol), added slowly at 0 °C

- Stirring at 0 °C for 30 minutes

- Addition of N,N-dimethylformamide (DMF) (40 mL) below 5 °C

- Continued stirring at 0 °C for 1 hour

-

- The reaction mixture is poured into crushed ice (1 L) and ethyl acetate (1 L)

- Layers are separated; organic layer washed with water (500 mL) and brine (250 mL)

- Organic layer dried and concentrated under vacuum

-

- Flash chromatography on silica gel

- Elution with ethyl acetate in hexane gradient (0–50%)

- Yield: 30 g (66%) of this compound as a colorless solid

Additional Purification and Crystallization

- Concentration under vacuum followed by dilution with ethyl acetate

- Washing with water and brine, drying, and filtration

- Crystallization from diisopropyl ether and hexane to afford pure product

Analytical Data Supporting Preparation

| Analysis Parameter | Calculated Value (%) | Found Value (%) |

|---|---|---|

| Carbon (C) | 59.32 | 59.32 |

| Hydrogen (H) | 7.74 | 7.65 |

| Nitrogen (N) | 15.37 | 15.02 |

- NMR Data (1H NMR, 300 MHz, DMSO-d6):

- Signals consistent with the expected structure, confirming the presence of the cyano group and tert-butyl carbamate moiety.

The key transformation involves the introduction of the cyano group at the 2-position of the pyrrole ring via electrophilic substitution facilitated by chlorosulfonyl isocyanate and DMF at low temperature. The reaction proceeds with high regioselectivity and moderate to good yield.

Alternative Synthetic Routes and Modifications

While the described method is the most documented, other approaches may involve:

- Use of different cyanating agents such as trimethylsilanecarbonitrile (TMSCN) under catalytic conditions

- Variations in solvent systems and temperature control to optimize yield and purity

- Post-synthetic modifications like hydrolysis or reduction to obtain related derivatives

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyanation | Chlorosulfonyl isocyanate, DMF, acetonitrile | 0 °C | 1.5 hours | 66 | Slow addition, low temperature |

| Workup and Extraction | Ice/ethyl acetate, water, brine | Ambient | - | - | Standard liquid-liquid extraction |

| Purification | Flash chromatography (ethyl acetate/hexane) | Ambient | - | - | Gradient elution |

| Crystallization | Diisopropyl ether/hexane | Ambient | - | - | For pure solid product |

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate, and how do reaction conditions influence yield? A: The compound can be synthesized via multi-step protocols involving carbamate protection of pyrrole derivatives. A common approach involves reacting tert-butyl carbamate with a functionalized pyrrole precursor (e.g., 2-cyano-1H-pyrrole) in the presence of a reducing agent like sodium borohydride, typically in dichloromethane under inert conditions . Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–25°C), and reaction time. Impurities often arise from incomplete protection or side reactions with the cyano group; purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Structural Confirmation and Analytical Techniques

Q: How should researchers validate the structural integrity of this compound? A: Use a combination of 1H/13C NMR and FT-IR spectroscopy to confirm functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹). For crystallographic verification, employ single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement . Mass spectrometry (HRMS-ESI) should match the molecular formula (C₁₀H₁₃N₃O₂, MW 207.23 g/mol) . Compare spectral data with analogs (e.g., tert-butyl (4-chloropyrimidin-2-yl)carbamate ) to identify deviations.

Stability and Reactivity Under Experimental Conditions

Q: What are the key stability considerations for this compound during storage and reactions? A: The tert-butyl carbamate group is sensitive to acidic conditions, while the cyano group may hydrolyze under prolonged exposure to moisture. Store at –20°C in anhydrous solvents (e.g., DMF or THF) under nitrogen. Avoid strong bases or nucleophiles (e.g., amines) that could deprotect the carbamate . Reactivity studies suggest compatibility with Suzuki couplings or SNAr reactions on the pyrrole ring, provided the carbamate remains intact .

Mechanistic Insights in Medicinal Chemistry Applications

Q: How does this compound serve as an intermediate in drug discovery? A: The pyrrole ring and carbamate group make it a versatile scaffold for synthesizing kinase inhibitors or protease modulators. For example, it can undergo palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the pyrrole position, enabling structure-activity relationship (SAR) studies . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or CDK2 .

Contradictory Data in Spectral Interpretation

Q: How should researchers resolve discrepancies in NMR data for this compound? A: Contradictions may arise from tautomerism of the pyrrole ring or solvent effects. For example, in CDCl₃, the pyrrole NH proton may exchange rapidly, broadening signals. Compare with deuterated DMSO to stabilize tautomers . Cross-validate with 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm cyano group positioning .

Advanced Methodological Challenges

Q: What strategies optimize enantiomeric purity when derivatizing this compound for chiral drug candidates? A: Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or use asymmetric catalysis (e.g., chiral Pd complexes) for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents . For example, tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate derivatives demonstrate the importance of stereochemistry in bioactivity .

Safety and Handling in Academic Labs

Q: What safety protocols are essential when handling this compound? A: While specific toxicity data are limited, assume acute toxicity (oral LD₅₀ < 300 mg/kg) based on structurally related carbamates . Use PPE (nitrile gloves, lab coat) and work in a fume hood. In case of exposure, rinse skin/eyes with water and seek medical attention . Waste disposal should follow institutional guidelines for cyanide-containing compounds.

Computational Modeling for Reaction Design

Q: How can DFT calculations guide the design of novel derivatives? A: Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity sites. For instance, the cyano group’s electron-withdrawing effect directs electrophilic substitution to the pyrrole C-3 position. MD simulations (AMBER) can assess stability in biological membranes . Compare with tert-butyl (4,6-dichloropyridin-2-yl)carbamate’s electronic profile to rationalize substituent effects .

Data Reproducibility and Scaling Challenges

Q: What factors affect reproducibility when scaling up synthesis from mg to gram quantities? A: Exothermic reactions (e.g., carbamate formation) require controlled addition rates and cooling to prevent decomposition. Solvent choice impacts scalability; switch from DCM to THF for easier distillation. Pilot studies in flow reactors (e.g., Syrris Asia) improve mixing and heat transfer . Purity drops >5% may indicate inadequate protection; use TLC or in-line IR for real-time monitoring .

Comparative Analysis with Analogous Compounds

Q: How does this compound’s reactivity differ from tert-butyl (4-chloropyrimidin-2-yl)carbamate? A: The pyrrole ring’s electron-rich nature enhances nucleophilic aromatic substitution (NAS) compared to pyrimidine analogs. For example, the cyano group activates the pyrrole C-5 position for Suzuki-Miyaura couplings, whereas chloropyrimidines require harsher conditions (e.g., Pd(PPh₃)₄, 100°C) . Stability studies show pyrrole derivatives are more prone to oxidation, necessitating inert atmospheres during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.